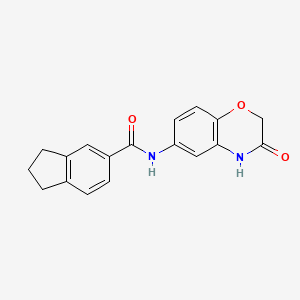
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is thought to act by modulating the release of neurotransmitters, particularly dopamine and serotonin. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which may contribute to its effects on neuronal firing.
Biochemical and Physiological Effects:
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide has a wide range of biochemical and physiological effects. This compound has been shown to modulate the release of neurotransmitters, particularly dopamine and serotonin. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is its ability to modulate neurotransmitter release. This makes it a valuable tool for researchers studying the central nervous system. Additionally, this compound has anti-inflammatory properties, which may make it useful for researchers studying inflammatory diseases.
One of the limitations of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide is its potential toxicity. This compound has been shown to have toxic effects on certain cell types in vitro, which may limit its use in certain experiments. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide. One area of interest is the potential use of this compound in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cell types. Finally, there may be potential applications for this compound in drug development, particularly for the development of novel treatments for neurological and inflammatory diseases.
Synthesemethoden
The synthesis of 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide involves a multistep process that begins with the reaction of cycloheptanone with methylamine to form N-cycloheptylmethylacetamide. This intermediate is then reacted with acetic anhydride to form 4-acetyl-N-cycloheptylmethylacetamide, which is subsequently reacted with hydroxylamine hydrochloride to form 4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal firing. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
4-acetyl-N-cycloheptyl-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)12-9-14(16-10-12)15(19)17(2)13-7-5-3-4-6-8-13/h9-10,13,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHQCYGZIOBPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)
![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)


![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)


